(1R,2R)-1-Azido-2-iodocycloheptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-1-Azido-2-iodocycloheptane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of azido-iodocycloalkanes, which are known for their unique chemical properties and reactivity. In

Aplicaciones Científicas De Investigación

Copper(I)-Catalyzed Cycloadditions

A novel application involves the use of terminal alkynes and azides in copper(I)-catalyzed 1,3-dipolar cycloadditions on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method offers a regiospecific route to diversely substituted triazoles, compatible with solid-phase peptide synthesis, and achieves high conversion and purity rates (Tornøe, Christensen, & Meldal, 2002).

Tubular Constructs from Tripeptides

Research has demonstrated the self-assembly of noncyclic bis-D- and L-tripeptides into higher order tubular constructs using trans (1R,2R)-diaminocyclohexane. This process forms highly H-bonded helical open-ended tubular superstructures, revealing the potential for creating intricate molecular architectures through the strategic use of cycloheptane derivatives (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).

Magnetic Properties of Azido-Copper(II) Bridges

Investigations into asymmetric azido-copper(II) bridges have provided insights into their ferro- or antiferromagnetic behaviors. This study focuses on the magneto-structural relationships in azido-bridged complexes, offering a deeper understanding of magnetic coupling mechanisms in molecular structures (Triki, Gómez‐García, Ruiz, & Sala-Pala, 2005).

Quantum Chemical Calculations on Cycloheptane Derivatives

Quantum chemical calculations have been applied to explore the structural reactivity, stability, and behavior of substituents on cycloheptane and its derivatives. This research aids in understanding the molecular global reactivity descriptors, providing a framework for predicting the reactivity and stability of these compounds in various chemical contexts (Unimuke, Louis, Eno, Agwamba, & Adeyinka, 2022).

Propiedades

IUPAC Name |

(1R,2R)-1-azido-2-iodocycloheptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN3/c8-6-4-2-1-3-5-7(6)10-11-9/h6-7H,1-5H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEYNPZSYYGLGT-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)I)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)I)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

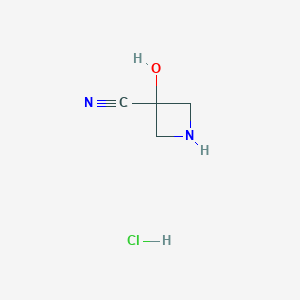

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)

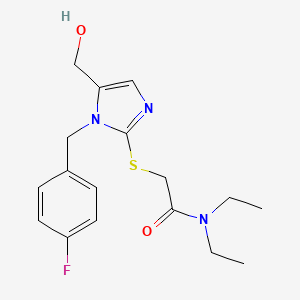

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

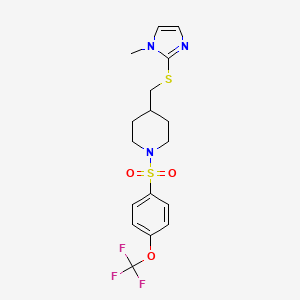

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)